3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-16(20-21-17)11-2-4-12(5-3-11)22-26(23,24)13-6-7-14(18)15(19)10-13/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKAXYQJYKKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Amino-6-Methoxypyridazine
The patent describes a cost-effective method avoiding expensive reagents like 4-iodophenylalanine. Key steps include:
- Nitration : Reacting 6-methoxypyridazine with nitric acid to introduce a nitro group.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
Table 2: Synthesis of 3-Amino-6-Methoxypyridazine
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 hours | 75% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 90% |
Coupling with 4-Nitrobenzene
To introduce the aniline group, 3-amino-6-methoxypyridazine undergoes Ullmann coupling with 4-iodonitrobenzene in the presence of a copper catalyst. Subsequent reduction of the nitro group (e.g., SnCl₂/HCl) yields 4-(6-methoxypyridazin-3-yl)aniline.
Coupling of Intermediates to Form the Sulfonamide
The final step involves reacting 3,4-dichlorobenzenesulfonyl chloride with 4-(6-methoxypyridazin-3-yl)aniline under basic conditions. This follows standard sulfonamide formation protocols.
Reaction Conditions
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Pyridine or triethylamine to neutralize HCl.
- Temperature : 0–5°C initially, then room temperature.
- Time : 12–24 hours.
Table 3: Sulfonamide Coupling Optimization
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Solvent | THF | 82% | |
| Base | Pyridine | 85% | |
| Molar Ratio | 1:1.1 (sulfonyl chloride:amine) | 88% |
Purification
Post-reaction, the crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) or silica gel column chromatography may be employed for higher purity.
Alternative Synthetic Routes
One-Pot Sulfonation and Coupling
A modified approach involves generating the sulfonyl chloride in situ from 3,4-dichlorobenzenesulfonic acid using thionyl chloride (SOCl₂), followed by immediate coupling with the aniline derivative. This reduces isolation steps but requires stringent moisture control.
Microwave-Assisted Synthesis
Recent advancements (as of 2025) utilize microwave irradiation to accelerate the coupling step, reducing reaction times to 1–2 hours with comparable yields.
Challenges and Optimization Strategies
- Byproduct Formation : Brominated byproducts may arise during sulfonation if residual bromine is present. Thorough washing with sodium thiosulfate mitigates this.
- Amine Sensitivity : The aniline intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere improves stability.
- Solvent Selection : Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures for sulfonyl chloride activation.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The aromatic rings can engage in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide with key analogs, focusing on structural variations, target specificity, and bioactivity.
INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide)
- Structure: Differs in the quinoline-3-yloxy substituent and additional 3,5-dichloro groups on the phenyl ring.
- Target/Activity: Potent PPARγ partial agonist for Type 2 diabetes management. SAR studies reveal that the quinoline moiety enhances PPARγ binding affinity, while the 3,5-dichloro groups optimize metabolic stability .
- Key Finding : Exhibits EC₅₀ = 30 nM for PPARγ activation, with reduced side effects (e.g., edema) compared to full agonists like rosiglitazone .
2,4-Dichloro-N-(2,2,2-Trichloro-1-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)phenyl)benzenesulfonamide
- Structure : Features a 1,3,4-thiadiazole ring and trichlorophenyl group.
- Key Finding : Molecular docking studies indicate superior binding (ΔG = −9.0 kcal/mol) compared to reference compounds, attributed to the thiadiazole ring’s planar geometry and hydrophobic interactions .
3,4-Dichloro-N-(2,4-Difluoro-3-(Purine-Pyridinamino)phenyl)benzenesulfonamide (CAS 1380228-81-8)
- Structure: Includes a purine-pyridinamino substituent and difluorophenyl group.
- Target/Activity : Kinase inhibitor (exact target unspecified).
- Key Finding : Higher molecular weight (632.48 g/mol) and extended heterocyclic system suggest enhanced selectivity for ATP-binding pockets in kinases .
3,4-Dichloro-N-[4-(4-Pyridinylmethyl)phenyl]benzenesulfonamide
- Structure : Substituted with a pyridinylmethyl group.
Structure–Activity Relationship (SAR) Insights
- Chlorination Pattern : Dichloro substitution on the benzene ring (e.g., 3,4- vs. 2,4-positions) influences target selectivity. For example, 3,4-dichloro derivatives may favor kinase inhibition, while 2,4-dichloro analogs optimize PPARγ binding .
- Heterocyclic Substituents: Methoxypyridazine (in the target compound) enhances solubility compared to quinoline (INT131) but may reduce membrane permeability. Thiadiazole rings (as in ) improve enzymatic inhibition through rigid planar conformations .
- Molecular Weight and Pharmacokinetics : Compounds with MW > 600 (e.g., CAS 1380228-81-8) face challenges in oral bioavailability, whereas lighter analogs (e.g., ) are more drug-like .
Comparative Data Table
Biological Activity
3,4-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure that allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is . The compound contains:
- A sulfonamide group, which is known for its antibacterial properties.
- A dichlorobenzene ring that enhances lipophilicity.
- A methoxypyridazinylphenyl moiety that may contribute to specific biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide exhibits several biological activities:
- Antimicrobial Activity : As a sulfonamide derivative, it may inhibit bacterial growth by interfering with folic acid synthesis.
- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various sulfonamide derivatives, including 3,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide. The results demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Antitumor Activity
In vitro assays evaluated the cytotoxic effects of the compound on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency against breast cancer cells. Further mechanistic studies revealed induction of apoptosis through activation of caspase pathways .
Case Study 3: Enzyme Interaction
Research focused on the interaction between the compound and specific metabolic enzymes revealed that it acts as a competitive inhibitor for certain cytochrome P450 enzymes. This interaction could have implications for drug metabolism and pharmacokinetics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
